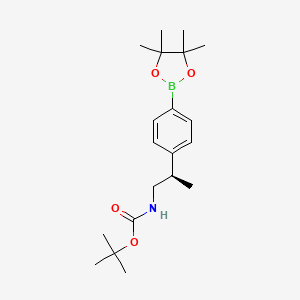

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

説明

This compound is a boronic ester-containing carbamate derivative with a stereospecific (R)-configuration at the propyl chain. Its molecular formula is C₂₃H₃₆BNO₄, and it features a tert-butyl carbamate group linked to a propyl chain terminating in a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Key spectral data include an ESI-MS mass of 308.20 ([M+Na]⁺) and HRMS (ESI) confirming its molecular composition . The CAS number 1338544-01-6 identifies it as a distinct entity, though structurally similar analogs exist with minor variations in substituent positioning .

Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . The (R)-stereochemistry may influence biological interactions, making it valuable in enantioselective drug synthesis.

特性

IUPAC Name |

tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTWYIAAHLUIBS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as phenylboronic ester derivatives, have been synthesized and studied. These compounds are often used as intermediates in organic synthesis, catalysis, and crystal engineering.

Mode of Action

It is known that boronic acid and its derivatives, which this compound is a part of, are often used in suzuki coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds.

生物活性

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C20H32BNO4

- Molecular Weight : 361.3 g/mol

- CAS Number : 1338544-01-6

The compound functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including neuroinflammation and neurodegeneration. Inhibition of GSK-3β has been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease.

Anti-Neuroinflammatory Effects

Recent studies have demonstrated that (R)-tert-butyl carbamate significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models that simulate neuroinflammatory conditions. For instance, in a model of hyperphosphorylated tau-induced neurodegeneration, the compound restored cell viability and reduced nitric oxide (NO) production .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated that the compound exhibited low cytotoxicity, with IC50 values greater than 100 μM for HT-22 cells and around 89.3 μM for BV-2 cells . This suggests a favorable safety profile for further in vivo studies.

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HT-22 | >100 | Low cytotoxicity observed |

| BV-2 | 89.3 | Moderate cytotoxicity |

Study 1: Neuroprotective Effects

In an experimental study examining the neuroprotective properties of the compound against Aβ-induced toxicity in astrocytes, it was found that treatment with (R)-tert-butyl carbamate improved cell viability significantly compared to untreated controls. The compound managed to mitigate the toxic effects induced by Aβ1-42 by reducing oxidative stress markers .

Study 2: In Vivo Efficacy

In vivo studies utilizing animal models demonstrated that administration of the compound resulted in a notable decrease in behavioral deficits associated with neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and exert its effects on neuronal health was confirmed through pharmacokinetic studies .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of (R)-tert-butyl carbamate indicates high permeability across biological membranes (PAMPA Pe = 9.4), suggesting effective absorption and distribution within biological systems. Additionally, it displays high metabolic stability with minimal interactions with cytochrome P450 enzymes .

科学的研究の応用

One of the primary applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) . GSK-3β is a critical enzyme involved in numerous cellular processes, including metabolism, cell differentiation, and neuroinflammation. Inhibition of GSK-3β has been associated with protective effects against neurodegenerative diseases such as Alzheimer's disease and other conditions related to neuroinflammation .

Research Applications

The compound has been utilized in various research contexts:

- Neuropharmacology :

- Cancer Research :

- Synthetic Chemistry :

Case Studies

Several studies have highlighted the efficacy of (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate:

-

Study on Neuroprotection :

A study demonstrated that this compound could significantly decrease neuroinflammatory markers in animal models of Alzheimer’s disease. It showed promise in reducing cognitive decline associated with neurodegeneration by modulating inflammatory pathways through GSK-3β inhibition . -

Cancer Cell Line Studies :

In vitro studies indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression through GSK-3β pathways. This suggests its potential as a therapeutic agent in oncology .

化学反応の分析

Cross-Coupling Reactions

The boronate ester group facilitates carbon-carbon bond-forming reactions. Examples from analogous systems include:

Table 1: Representative Cross-Coupling Reactions

-

Suzuki-Miyaura Example : Reaction with aryl halides (e.g., methyl 4-bromobenzoate) under palladium catalysis yields biaryl products .

-

Reductive Coupling : Nickel-mediated couplings with alkyl bromides proceed under mild conditions, forming C(sp²)-C(sp³) bonds .

Functional Group Transformations

-

Deprotection of Carbamate : Acidic conditions (e.g., HCl/dioxane) remove the tert-butyloxycarbonyl (Boc) group, yielding a free amine .

-

Boronate Hydrolysis : Treatment with H₂O₂ in THF/H₂O converts the boronate ester to a boronic acid, though this is rarely performed due to instability .

Side Reactions and Stability

-

Protodeboronation : Prolonged heating or strong bases may degrade the boronate group, forming deborylated byproducts .

-

Steric Hindrance : The tert-butyl group and cyclopropane/cyclobutane moieties in analogs reduce reactivity in sterically demanding reactions .

Key Limitations

類似化合物との比較

Structural Variations and Functional Group Positioning

The following table summarizes key differences between the target compound and its analogs:

Reactivity and Cross-Coupling Efficiency

- Arylboronic Esters : The target compound’s para-substituted phenylboronic ester enables efficient Suzuki couplings with aryl halides, forming biaryls critical in drug scaffolds (e.g., anticancer agents) .

- Alkylboronic Analogs : Compounds like exhibit lower reactivity in cross-couplings due to slower transmetallation of alkylboronates, limiting their utility .

Q & A

Q. What are the key considerations for synthesizing (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate?

A typical synthesis involves coupling 4-bromophenyl derivatives with boronic ester precursors using peptide coupling agents like HATU and DIEA. For example, a similar boronic ester was prepared by reacting 4-bromobenzenethiol with tert-butyl carbamate derivatives under inert conditions (argon), followed by purification via reverse-phase flash chromatography (RP-FC) to achieve ~31% yield . Critical parameters include maintaining anhydrous conditions, stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents HATU), and post-reaction workup with saturated bicarbonate to neutralize acidic byproducts .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound is limited, structurally related tert-butyl carbamates require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as boronic esters may decompose under heat to release carbon monoxide or nitrogen oxides .

- Storage: Tightly sealed containers in cool, dry environments to prevent hydrolysis of the dioxaborolane ring .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Chromatography: RP-FC with methanol/dichloromethane gradients is effective for purification, with Rf values around 0.11 in 10% MeOH/CH₂Cl₂ .

- Spectroscopy: ¹H NMR (δ ~1.3 ppm for tert-butyl protons, δ ~6.8–7.8 ppm for aromatic protons) and ¹³C NMR (δ ~80–85 ppm for dioxaborolane carbons) are critical for structural validation .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with deviations >2 ppm indicating impurities .

Advanced Research Questions

Q. How can stereochemical integrity of the (R)-configuration be preserved during synthesis?

- Chiral Auxiliaries: Use asymmetric Mannich reactions or enantioselective catalysts (e.g., VHL ligands) to control stereochemistry, as demonstrated in analogous tert-butyl carbamate syntheses .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) of derivatives (e.g., tert-butyl carbamate crystal structures) reveals hydrogen-bonding patterns that stabilize the (R)-configuration .

- Chiral HPLC: Post-synthesis analysis with chiral columns (e.g., Chiralpak AD-H) can resolve enantiomeric excess (ee) >98% .

Q. What factors influence the stability of the dioxaborolane moiety in this compound?

- pH Sensitivity: The 1,3,2-dioxaborolane ring hydrolyzes under acidic (pH <4) or basic (pH >10) conditions, releasing boronic acid. Stability is optimal in neutral buffers .

- Thermal Decomposition: Above 100°C, decomposition generates tetramethyl-1,3,2-dioxaborolane byproducts, detectable via TGA-MS .

- Light Exposure: UV irradiation accelerates degradation; amber glassware or light-blocking storage is recommended .

Q. How can researchers resolve contradictions in NMR data for this compound?

- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference. For example, residual protons in DMSO-d₆ (~2.5 ppm) may mask aromatic signals .

- Dynamic Effects: Rotameric equilibria in the carbamate group can split peaks; variable-temperature NMR (VT-NMR) at −40°C to 60°C clarifies splitting patterns .

- Impurity Identification: Compare with synthesized intermediates (e.g., tert-butyl byproducts at δ ~1.3 ppm) to trace unreacted starting materials .

Q. What are the applications of this compound in medicinal chemistry research?

- Suzuki-Miyaura Cross-Coupling: The boronic ester enables C-C bond formation with aryl halides, useful for synthesizing bioactive molecules (e.g., antiplasmodial imidazopyridazines) .

- Proteolysis-Targeting Chimeras (PROTACs): The tert-butyl carbamate group serves as a linker in PROTACs targeting WD40-repeat proteins (e.g., WDR5 degraders) .

- In Vivo Stability Studies: Isotope-labeled analogs (e.g., ¹¹B-enriched) can track metabolic stability in pharmacokinetic assays .

Methodological Best Practices

- Reaction Optimization: Use design of experiments (DoE) to optimize coupling reagent ratios (e.g., HATU:DIEA = 1:2) and minimize side reactions .

- Data Reproducibility: Replicate synthesis batches (n ≥3) and validate purity via orthogonal methods (HPLC + NMR) to ensure consistency .

- Theoretical Framework: Link research to crystallography or computational models (e.g., DFT for boronic ester reactivity) to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。